N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide

Nav1.7 inhibitor Dihydroquinoline sulfonamide Structure-property relationship

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide (CAS 851408-41-8) is a synthetic, low-molecular-weight (294.37 g/mol) dihydroquinoline sulfonamide derivative belonging to a compound class investigated primarily as inhibitors of voltage-gated sodium channels (Nav), in particular Nav1.7, for potential therapeutic applications in pain disorders. Its structure features a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline core linked via an ethyl spacer to a terminal methanesulfonamide group.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37 g/mol
CAS No. 851408-41-8
Cat. No. B6576278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide
CAS851408-41-8
Molecular FormulaC14H18N2O3S
Molecular Weight294.37 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNS(=O)(=O)C
InChIInChI=1S/C14H18N2O3S/c1-9-6-12-8-11(4-5-15-20(3,18)19)14(17)16-13(12)7-10(9)2/h6-8,15H,4-5H2,1-3H3,(H,16,17)
InChIKeyVKMWPAGDZLOQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide (CAS 851408-41-8): Core Chemical Identity


N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide (CAS 851408-41-8) is a synthetic, low-molecular-weight (294.37 g/mol) dihydroquinoline sulfonamide derivative belonging to a compound class investigated primarily as inhibitors of voltage-gated sodium channels (Nav), in particular Nav1.7, for potential therapeutic applications in pain disorders. [1] Its structure features a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline core linked via an ethyl spacer to a terminal methanesulfonamide group. Publicly available authoritative database records for this specific compound remain limited; however, structurally related analogs within the alkyl dihydroquinoline sulfonamide series have demonstrated Nav1.7 inhibitory activity in patent disclosures, providing a baseline for its potential pharmacological profile. [2]

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide: Why In-Class Analogs Cannot Be Interchanged for Procurement


Although the 2-oxo-1,2-dihydroquinoline sulfonamide scaffold is shared among numerous in-class compounds, the precise substitution pattern—specifically the 6,7-dimethyl groups on the quinoline core and the terminal methanesulfonamide—is a critical determinant of pharmacological activity and physicochemical properties. The closest publicly disclosed analog, N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide (ethanesulfonamide analog, ChEBI:107476), differs by a single methylene unit in the sulfonamide moiety, yet this modification is sufficient to alter lipophilicity, metabolic stability, and target binding kinetics. [1] In the broader alkyl dihydroquinoline sulfonamide patent series, even minor structural variations produce orders-of-magnitude differences in Nav1.7 inhibitory potency, rendering generic substitution unreliable without direct comparative data for the exact compound. [2]

Quantitative Differentiation Evidence for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide (CAS 851408-41-8)


Structural Uniqueness vs. Closest Ethanesulfonamide Analog: Impact on Predicted Physicochemical Profile

The target compound (CAS 851408-41-8) possesses a terminal methanesulfonamide group (NHSO2CH3), while its closest publicly cataloged structural analog is the ethanesulfonamide derivative (NHSO2CH2CH3, ChEBI:107476). This single methylene difference reduces the molecular weight from 308.40 g/mol (ethanesulfonamide) to 294.37 g/mol (methanesulfonamide target) and predictively decreases calculated logP by approximately 0.3–0.5 log units, based on fragment-based hydrophobicity constants for sulfonamide substituents. [1] In dihydroquinoline sulfonamide series, such logP shifts have been associated with altered membrane permeability and off-target binding profiles, as demonstrated across the Amgen Nav1.7 inhibitor patent family where sulfonamide chain length correlates with isoform selectivity. [2]

Nav1.7 inhibitor Dihydroquinoline sulfonamide Structure-property relationship

Patent-Disclosed Class Potency Range Provides Activity Baseline for In-Class Selection

Within the alkyl dihydroquinoline sulfonamide patent family (WO2017106871A1), structurally analogous compounds bearing the 2-oxo-1,2-dihydroquinoline core with varied sulfonamide substituents exhibit Nav1.7 inhibitory IC50 values spanning from low nanomolar (>10 nM) to micromolar ranges in manual patch-clamp electrophysiology assays using HEK293 cells expressing human Nav1.7. [1] While the specific methanesulfonamide target compound was not directly profiled in the disclosed examples, the 6,7-dimethyl substitution pattern is present in multiple high-potency exemplars within the patent, suggesting that the target compound's core scaffold is compatible with low-nanomolar Nav1.7 blockade. [2] This class-level potency range establishes a benchmark against which the target compound can be compared once direct assay data become available.

Nav1.7 inhibition Electrophysiology Pain therapeutics

Differentiation by Synthetic Accessibility: Methanesulfonamide vs. Ethanesulfonamide Building Block Comparison

The target compound's methanesulfonamide group is accessible via commercially available methanesulfonamide (CH3SO2NH2) as a synthetic building block, which is significantly less expensive and more widely stocked than ethanesulfonamide (CH3CH2SO2NH2) required for the ethanesulfonamide analog. Methanesulfonamide (CAS 3144-09-0) is listed in multiple major chemical supplier catalogs at bulk quantities with typical purity ≥98%, whereas ethanesulfonamide is a specialty reagent with limited availability and higher unit cost. [1] For research teams synthesizing focused dihydroquinoline sulfonamide libraries, this translates to reduced cost-per-compound and shorter procurement lead times for the methanesulfonamide target relative to its ethanesulfonamide comparator. [2]

Medicinal chemistry Sulfonamide synthesis Building block procurement

Procurement-Relevant Application Scenarios for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide (CAS 851408-41-8)


Focused Dihydroquinoline Sulfonamide Library Synthesis for Nav1.7 Pain Target Screening

Medicinal chemistry groups constructing a structure-activity relationship (SAR) library around the alkyl dihydroquinoline sulfonamide scaffold should prioritize CAS 851408-41-8 as the methanesulfonamide anchor point, given the scaffold's established presence in the Amgen Nav1.7 inhibitor patent family (WO2017106871A1). [1] The commercially accessible methanesulfonamide building block enables rapid analog generation, and the 6,7-dimethyl substitution pattern is conserved in high-potency patent exemplars, supporting its selection as a core intermediate for parallel synthesis.

Comparative Pharmacological Profiling of Sulfonamide Chain-Length Variants

Research teams investigating the effect of sulfonamide chain length on Nav1.7 potency, selectivity, and metabolic stability should acquire both the methanesulfonamide target (CAS 851408-41-8) and its ethanesulfonamide analog (ChEBI:107476) as a matched pair. [1] The predicted logP difference of approximately 0.3–0.5 units between these two compounds provides a controlled chemical probe for dissecting lipophilicity-driven effects on membrane permeability and off-target binding within the same dihydroquinoline core scaffold. [2]

Cost-Sensitive Academic or CRO Screening Campaigns Requiring Gram-Scale Compound Supply

Contract research organizations (CROs) and academic screening centers operating under budget constraints should select the methanesulfonamide target over its ethanesulfonamide analog when scale-up synthesis is anticipated. [1] The >5-fold lower cost of methanesulfonamide building block enables gram-scale production at reduced total cost, while maintaining the same 6,7-dimethyl-2-oxo-1,2-dihydroquinoline pharmacophore present in active Nav1.7 inhibitor patent exemplars. [2]

Nav1.7 Assay Development and Tool Compound Validation

Laboratories establishing Nav1.7 electrophysiology screening assays (manual patch-clamp or automated platforms using HEK293-hNav1.7 cells) can utilize CAS 851408-41-8 as a structurally defined control compound for assay qualification and benchmarking. [1] Although its direct potency has not been publicly disclosed, its structural congruence with patent-protected active chemotypes makes it suitable as a reference standard for monitoring inter-assay variability and validating new compound batches within the dihydroquinoline sulfonamide series. [2]

Quote Request

Request a Quote for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.